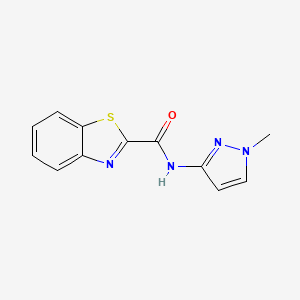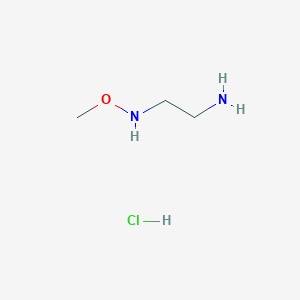
(2-Aminoethyl)(methoxy)amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminoethyl)(methoxy)amine hydrochloride is a chemical compound with the molecular formula C3H10ClNO. It is a derivative of methoxyamine, where the hydroxyl hydrogen is replaced by an amino group. This compound is typically used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(methoxy)amine hydrochloride can be achieved through the O-alkylation of hydroxylamine derivatives. One common method involves the O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime . The reaction conditions typically involve the use of methanol and a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve the methanolysis of hydroxylamine sulfonates. This method is preferred due to its efficiency and scalability .
化学反応の分析
Types of Reactions
(2-Aminoethyl)(methoxy)amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes.
Reduction: It can be reduced to form primary amines.
Substitution: It participates in substitution reactions, particularly with electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like alkyl halides are commonly employed.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2-Aminoethyl)(methoxy)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: Due to its ability to form stable imines, it is used in the modification of biomolecules.
作用機序
The mechanism of action of (2-Aminoethyl)(methoxy)amine hydrochloride involves its ability to covalently bind to apurinic/apyrimidinic (AP) DNA damage sites. This inhibits base excision repair (BER), leading to an increase in DNA strand breaks and apoptosis . This mechanism is particularly useful in potentiating the anti-tumor activity of alkylating agents.
類似化合物との比較
Similar Compounds
Methoxyamine: A derivative of hydroxylamine with similar chemical properties.
2-Aminoethyl methacrylate hydrochloride: Used in the production of polymers and copolymers.
2-Aminoethylmethacrylamide hydrochloride: Another similar compound used in polymer synthesis.
Uniqueness
(2-Aminoethyl)(methoxy)amine hydrochloride is unique due to its specific ability to inhibit base excision repair (BER), making it particularly valuable in medicinal chemistry for enhancing the efficacy of certain anti-cancer treatments .
特性
IUPAC Name |
N'-methoxyethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O.ClH/c1-6-5-3-2-4;/h5H,2-4H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBKXUTTZWFCSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[1-(2-Thienylmethyl)piperidin-3-yl]methanol hydrochloride](/img/new.no-structure.jpg)
![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one](/img/structure/B2778431.png)
![N-(4-methylbenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778432.png)
![N'-benzyl-N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide](/img/structure/B2778434.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2778435.png)
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]furan-2-carboxamide](/img/structure/B2778436.png)
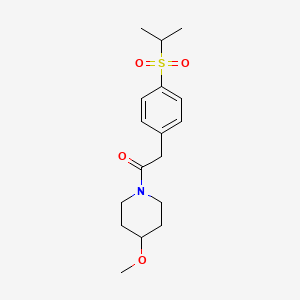
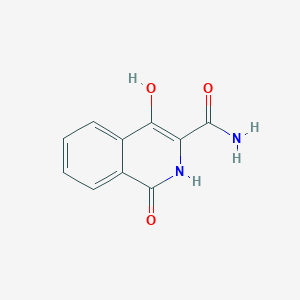
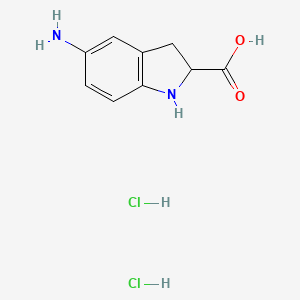
![tert-butyl 4-[[(2S)-1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2778445.png)
![N,2-dimethyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}propanamide](/img/structure/B2778446.png)
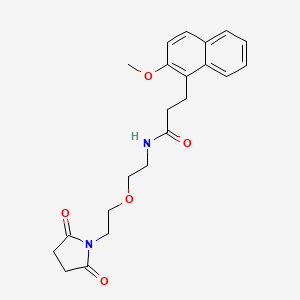
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B2778449.png)
